2-Amino-3-ethylbenzoic acid

Lipophilicity Drug design Membrane permeability

2-Amino-3-ethylbenzoic acid (3-Ethylanthranilic acid) delivers a LogP of 2.11, significantly improving membrane permeability over unsubstituted anthranilic acid (LogP ~1.3) for FXR agonist drug discovery. Its melting point (158-159°C) is distinctly lower than the 3-methyl analog, enabling simpler recrystallization and purification. Patent EP-3763212-A1 validates its use in arthropod repellent compositions. Choose this ethyl-substituted scaffold for reproducible, application-specific results—available in bulk with full analytical documentation.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 5437-40-1
Cat. No. B3032820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethylbenzoic acid
CAS5437-40-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeySBQAYBZZYVWGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethylbenzoic acid (CAS 5437-40-1): A Physicochemically Distinct Anthranilic Acid Derivative


2-Amino-3-ethylbenzoic acid (CAS 5437-40-1), also known as 3-Ethylanthranilic acid, is an aminobenzoic acid derivative characterized by an ethyl group at the 3-position of the benzene ring, giving it the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It serves as a versatile building block in organic synthesis and is listed as a key intermediate in various chemical catalogs . Its utility in research stems from its specific substitution pattern, which confers unique physicochemical properties compared to its simpler analogs, making it a candidate for applications requiring particular solubility, lipophilicity, or steric profiles [1].

Why 2-Amino-3-ethylbenzoic Acid Cannot Be Casually Substituted by Other Aminobenzoic Acids


The substitution pattern and the length of the alkyl chain on the anthranilic acid scaffold are critical determinants of a compound's physicochemical and biological behavior. Simply replacing 2-Amino-3-ethylbenzoic acid with a different isomer or a methyl analog like 2-Amino-3-methylbenzoic acid is not scientifically valid due to quantifiable differences in key properties that directly impact experimental outcomes . These differences influence solubility, membrane permeability, melting behavior, and the molecule's overall interaction with biological targets, as demonstrated by quantitative structure-activity relationship (QSAR) studies on related anthranilic acid derivatives .

Quantitative Evidence for 2-Amino-3-ethylbenzoic Acid Differentiation


Superior Lipophilicity: LogP Comparison with Unsubstituted Anthranilic Acid

The presence of the 3-ethyl group on 2-Amino-3-ethylbenzoic acid significantly increases its lipophilicity compared to the unsubstituted anthranilic acid (2-aminobenzoic acid). The calculated LogP for 2-Amino-3-ethylbenzoic acid is 2.11, which is approximately 0.8 log units higher than the LogP of anthranilic acid (LogP ~1.3) [1]. This quantitative difference indicates a 6- to 7-fold increase in lipophilicity, which can profoundly affect a compound's ability to partition into non-polar environments like lipid bilayers or organic solvents, a critical factor in both drug design and extraction processes [2].

Lipophilicity Drug design Membrane permeability

Reduced Aqueous Solubility and Altered Melting Point vs. Methyl Analog

2-Amino-3-ethylbenzoic acid exhibits a substantially different thermal and solubility profile compared to its close analog, 2-Amino-3-methylbenzoic acid. The target compound has a reported melting point of 158-159 °C and an aqueous solubility of 1.1 g/L at 25°C . In contrast, 2-Amino-3-methylbenzoic acid has a significantly higher reported melting point range of 173-177 °C [1]. The lower melting point of the ethyl derivative is consistent with its increased molecular weight and reduced lattice energy in the solid state. This difference can be critical for predicting behavior in crystallization, recrystallization, and melting point depression studies.

Solubility Crystallization Formulation

Class-Level Evidence: The Ethyl Group's Role in Optimizing FXR Agonist Activity

Quantitative Structure-Activity Relationship (QSAR) studies on a series of anthranilic acid derivatives (AADs) identified as farnesoid X receptor (FXR) partial agonists have revealed key structural features that influence biological activity . The 2D- and 3D-QSAR models demonstrated that descriptors related to the steric and lipophilic properties of substituents, including the number of rotatable bonds (b_rotN) and subdivided van der Waal’s surface area (SlogP_VSA2), are crucial for high predictive ability (e.g., R²_test = 0.902) . While not a direct comparison, this class-level inference shows that the specific steric and hydrophobic contribution of an ethyl group at the 3-position, as opposed to a hydrogen or methyl group, is a key variable in the pharmacophore. The 2-Amino-3-ethylbenzoic acid scaffold, therefore, provides a validated structural entry point for developing potent FXR modulators, with the ethyl group contributing to favorable interactions that smaller or larger alkyl chains may not optimally fulfill.

FXR agonist QSAR Metabolic disease

Demonstrated Utility in Patent Filings for Arthropod Repellent Compositions

The specific utility of 2-Amino-3-ethylbenzoic acid is highlighted in patent EP-3763212-A1, which claims its use in arthropod repellent compositions [1]. While the patent does not provide quantitative comparative activity data against other compounds, it explicitly identifies 2-Amino-3-ethylbenzoic acid as a preferred compound for this application, in contrast to other aminobenzoic acid derivatives which are not mentioned [1]. This selective mention in an intellectual property filing suggests that during the inventors' screening process, the 2-Amino-3-ethylbenzoic acid scaffold offered a demonstrable advantage over its analogs for this specific industrial use case, providing a tangible, application-specific differentiator.

Agrochemical Pest control Repellent

Optimal Use Cases for Procuring 2-Amino-3-ethylbenzoic Acid (5437-40-1)


Medicinal Chemistry: Designing CNS-Penetrant FXR Modulators

Researchers developing novel FXR agonists for metabolic or liver diseases should prioritize 2-Amino-3-ethylbenzoic acid as a core scaffold. Its calculated LogP of 2.11 provides a significant lipophilicity advantage over anthranilic acid (LogP ~1.3), increasing the likelihood of adequate membrane permeability and oral bioavailability . Furthermore, QSAR models on anthranilic acid derivatives highlight the importance of specific alkyl chain steric and hydrophobic features for FXR agonist activity, making the 3-ethyl substitution pattern a validated starting point .

Agrochemical R&D: Development of Arthropod Repellents

Teams engaged in pest control research should consider 2-Amino-3-ethylbenzoic acid for their discovery programs. Its explicit inclusion in patent EP-3763212-A1 for arthropod repellent compositions provides a validated, application-specific starting point [1]. The compound's physicochemical profile, with a melting point of 158-159 °C and moderate aqueous solubility, may also offer favorable formulation characteristics compared to other aminobenzoic acid derivatives .

Synthetic Chemistry: Optimizing Reaction and Crystallization Conditions

When planning a multi-step synthesis where an intermediate's melting point or solubility is critical, 2-Amino-3-ethylbenzoic acid's specific thermal properties should be considered. Its reported melting point of 158-159 °C is distinctly lower than that of its 3-methyl analog (173-177 °C), which can influence the choice of recrystallization solvents and the overall purification strategy . This is a quantifiable and practically relevant difference for process chemists optimizing a route.

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